molecular formula C18H16N2O2 B13646506 2,5-bis(4-aminophenyl)benzene-1,4-diol

2,5-bis(4-aminophenyl)benzene-1,4-diol

Cat. No.: B13646506
M. Wt: 292.3 g/mol
InChI Key: FLZCTTSNYITYAC-UHFFFAOYSA-N
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Description

2,5-bis(4-aminophenyl)benzene-1,4-diol is an organic compound with a complex structure that includes two aminophenyl groups and a benzene-1,4-diol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(4-aminophenyl)benzene-1,4-diol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by reduction to introduce the amino groups. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as hydrogen gas in the presence of a catalyst for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(4-aminophenyl)benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, substituted aromatic compounds, and reduced amine derivatives .

Mechanism of Action

The mechanism of action of 2,5-bis(4-aminophenyl)benzene-1,4-diol involves its interaction with various molecular targets. The compound can act as a redox agent, participating in electron transfer reactions. It can also form stable complexes with metal ions, which are crucial in catalytic processes . The pathways involved often include the formation of intermediate radicals and the stabilization of transition states during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-bis(4-aminophenyl)benzene-1,4-diol is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial contexts .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2,5-bis(4-aminophenyl)benzene-1,4-diol

InChI

InChI=1S/C18H16N2O2/c19-13-5-1-11(2-6-13)15-9-18(22)16(10-17(15)21)12-3-7-14(20)8-4-12/h1-10,21-22H,19-20H2

InChI Key

FLZCTTSNYITYAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2O)C3=CC=C(C=C3)N)O)N

Origin of Product

United States

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